3-Fluoro-5-methylpyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

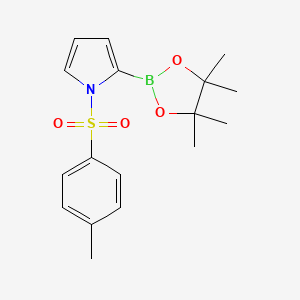

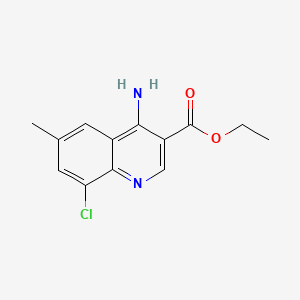

3-Fluoro-5-methylpyridin-2-amine is a chemical compound with the CAS Number: 1211590-31-6 . It has a molecular weight of 126.13 and its IUPAC name is 3-fluoro-5-methylpyridin-2-amine . The compound is typically stored in a refrigerator and it appears as a white to yellow to brown solid .

Synthesis Analysis

The synthesis of 3-Fluoro-5-methylpyridin-2-amine involves a reaction with dimethylzinc . The reaction mixture is heated at 95°C for 2 hours . After cooling to room temperature, the mixture is quenched with methanol . The mixture is then diluted with aqueous saturated NH4OH and extracted with EtOAc . The organic layer is dried over MgSO4, filtered, and concentrated under vacuum . The residue is purified by silica gel column chromatography, followed by trituration with hexane to give 3-fluoro-5-methylpyridin-2-amine .Molecular Structure Analysis

The InChI code for 3-Fluoro-5-methylpyridin-2-amine is 1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) . The InChI key is WKAWTMSJTPXTOY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3-Fluoro-5-methylpyridin-2-amine has a molecular weight of 126.13 . It is a white to yellow to brown solid . The compound is typically stored in a refrigerator .Applications De Recherche Scientifique

Fluorinated Compounds in Pharmaceutical Research

Fluorinated compounds, like 3-Fluoro-5-methylpyridin-2-amine, are crucial in pharmaceutical research due to their unique properties, such as increased stability and lipophilicity, which can enhance drug efficacy and bioavailability. For example, fluorinated pyrimidines have been extensively used in cancer chemotherapy, demonstrating significant clinical utility in the palliation of advanced cancers, especially in tumors of the breast and gastrointestinal tract (Heidelberger & Ansfield, 1963). The research into fluorinated pyrimidines has contributed to a deeper understanding of their mechanisms, such as inhibition of thymidylate synthase and perturbation of nucleic acid structure and dynamics, which are crucial for their antitumor activity (Gmeiner, 2020).

Environmental Applications of Amine-functionalized Materials

Amine-functionalized materials, potentially similar in functionality to 3-Fluoro-5-methylpyridin-2-amine, have shown promise in environmental applications, particularly in the removal of pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are resistant to traditional water treatment methods, but amine-functionalized sorbents have demonstrated the ability to effectively remove PFAS, leveraging electrostatic interactions and hydrophobic interactions (Ateia et al., 2019).

Materials Science and Catalysis

In materials science, amine-functionalized metal–organic frameworks (MOFs) have been explored for their CO2 capture capabilities. The strong interaction between CO2 and the basic amine groups in MOFs suggests potential for 3-Fluoro-5-methylpyridin-2-amine in similar applications, where its incorporation could enhance CO2 sorption capacity and selectivity, thereby contributing to more efficient and environmentally friendly CO2 capture technologies (Lin, Kong, & Chen, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-5-methylpyridin-2-amine (5Me3F4AP) is the potassium (K+) channel . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. In the context of multiple sclerosis (MS), 5Me3F4AP binds to exposed K+ channels in demyelinated axons .

Mode of Action

5Me3F4AP acts as a K+ channel blocker . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction . This mechanism is similar to that of 4-aminopyridine (4AP), a clinically used K+ channel blocker .

Biochemical Pathways

It is known that the compound’s action on k+ channels influences theneuronal conduction pathways . By blocking K+ channels, 5Me3F4AP reduces the aberrant efflux of K+ ions, thereby enhancing axonal conduction .

Pharmacokinetics

5Me3F4AP exhibits promising pharmacokinetic properties. It has comparable potency to 4AP and the PET tracer 3-fluoro-4-aminopyridine (3F4AP). It also exhibits greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and higher permeability to an artificial brain membrane (Pe = 88.1 ± 18.3 vs. 31.1 ± 2.9 nm/s) . Moreover, 5Me3F4AP is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 .

Result of Action

The molecular and cellular effects of 5Me3F4AP’s action primarily involve the enhancement of impulse conduction in demyelinated axons . This is achieved by reducing the leakage of intracellular K+ through the blocked channels .

Action Environment

The action, efficacy, and stability of 5Me3F4AP can be influenced by various environmental factors. For instance, its lipophilicity and permeability properties suggest that it may be more effective in lipid-rich environments, such as the neuronal cell membrane

Propriétés

IUPAC Name |

3-fluoro-5-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAWTMSJTPXTOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730850 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1211590-31-6 |

Source

|

| Record name | 3-Fluoro-5-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B567780.png)

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![Sodium 2-azabicyclo[2.2.1]heptane-2-acetic acid](/img/structure/B567796.png)

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)